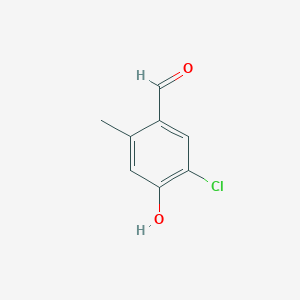

5-Chloro-4-hydroxy-2-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-hydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a chlorinated derivative of hydroxybenzaldehyde and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-2-methylbenzaldehyde typically involves the chlorination of 4-hydroxy-2-methylbenzaldehyde. One common method is the reaction of 4-hydroxy-2-methylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactions or the use of large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-4-hydroxy-2-methylbenzoic acid.

Reduction: 5-Chloro-4-hydroxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 5-Chloro-4-hydroxy-2-methylbenzaldehyde exhibits various biological activities, making it a subject of interest in pharmacological studies.

Interaction Studies

Recent investigations have focused on the binding affinity of this compound with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action, particularly regarding enzyme inhibition and potential therapeutic effects. Notably, its interactions with metal ions have revealed its capacity to form stable complexes, which may enhance its biological activity .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the development of various derivatives with enhanced properties. Its unique combination of functional groups allows for diverse chemical reactions, including:

- Condensation Reactions : Acting as an electrophile in nucleophilic addition reactions.

- Formation of Complexes : Interacting with metal ions to form coordination complexes that can be utilized in catalysis.

- Synthesis of Pharmaceuticals : Serving as an intermediate in the synthesis of biologically active compounds .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds derived from this compound against various bacterial strains. The results indicated that derivatives exhibited comparable or superior activity compared to standard antibiotics such as isoniazid and ciprofloxacin, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Another research project investigated the enzyme inhibition capabilities of this compound derivatives. The findings demonstrated significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential applications in therapeutic interventions for metabolic disorders .

Mécanisme D'action

The mechanism of action of 5-Chloro-4-hydroxy-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and in perfumery.

5-Bromo-4-hydroxy-2-methylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine.

2-Hydroxy-5-methylbenzaldehyde: Lacks the chlorine atom but has similar chemical properties.

Uniqueness

5-Chloro-4-hydroxy-2-methylbenzaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its chlorinated structure may enhance its antimicrobial properties compared to non-chlorinated analogs .

Activité Biologique

5-Chloro-4-hydroxy-2-methylbenzaldehyde is an aromatic compound with notable biological activities, including antimicrobial and antioxidant properties. This article explores its biological activity based on existing research, case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- Appearance : Pale yellow to light brown solid

- Solubility : Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various microorganisms. A study reported the Minimum Inhibitory Concentration (MIC) values for different pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 64 |

| Candida albicans | 128 |

| Candida tropicalis | 128 |

| Pseudomonas aeruginosa | 256 |

These results highlight its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, while showing less efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH method, a common assay for measuring free radical scavenging activity. The compound exhibited good antioxidant activity, with increasing concentrations leading to enhanced scavenging effects. This suggests its potential utility in preventing oxidative stress-related damage in biological systems .

DNA Cleavage Activity

In vitro studies have shown that the compound can cleave plasmid DNA at varying concentrations. Complete denaturation of DNA was observed at concentrations of 200 µM and above, particularly in the presence of oxidizing agents like hydrogen peroxide. This property may indicate its potential role in therapeutic applications targeting DNA interactions .

While specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with metal ions may enhance its biological activity, potentially leading to enzyme inhibition and other therapeutic effects.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other structurally similar compounds. The following table compares it with related aromatic aldehydes:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 0.96 | Lacks methyl substitution at position 4 |

| 2-Chloro-6-hydroxybenzaldehyde | C₇H₅ClO₂ | 0.94 | Different substitution pattern on the aromatic ring |

| 4-Chloro-3-hydroxybenzaldehyde | C₇H₅ClO₂ | 0.88 | Different substitution pattern affecting reactivity |

This comparison underscores the distinct chemical reactivity and potential biological properties influenced by the specific arrangement of chlorine, hydroxyl, and methyl groups in the compound.

Case Studies and Research Findings

Recent studies have explored the application of this compound in drug development due to its antimicrobial and anti-inflammatory properties. Its effectiveness as a lead compound for synthesizing new pharmaceuticals is being investigated, particularly in targeting infections resistant to conventional treatments.

Propriétés

IUPAC Name |

5-chloro-4-hydroxy-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMVDQOACUQATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.